Compound Description: Epirimil is a promising anticonvulsant that has been studied for its potential in epilepsy treatment. It exhibits prominent anticonvulsant activity in animal models and has low toxicity. []
Relevance: Epirimil also features the 3,4-dimethoxyphenyl group, making it structurally related to 2-(3,4-dimethoxyphenyl)-N-((5-methylisoxazol-4-yl)methyl)acetamide. Both compounds contain an acetamide group linked to a substituted aromatic ring. []
Compound Description: This sulfonamide derivative exhibits good cytotoxic activity against various cancer cell lines, including human hepatocellular carcinoma (HepG2), human medulloblastoma (Daoy), human cervical cancer (HeLa), and human colon cancer (HT-29). []
Relevance: While not directly containing an acetamide group, compound 10 features a structurally similar 3,4-dimethoxyphenyl-3-oxoprop-1-enyl moiety, linking it to 2-(3,4-dimethoxyphenyl)-N-((5-methylisoxazol-4-yl)methyl)acetamide through the shared aromatic substitution pattern. []
Compound Description: Similar to compound 10, this sulfonamide derivative demonstrates good cytotoxic activity and is a potent inhibitor of vascular endothelial growth factor receptor (VEGFR)-2. []
Relevance: This compound shares the 3,4-dimethoxyphenyl-3-oxoprop-1-enyl moiety with compound 10 and, by extension, exhibits a structural connection to 2-(3,4-dimethoxyphenyl)-N-((5-methylisoxazol-4-yl)methyl)acetamide through the shared dimethoxyphenyl substitution pattern. []
Compound Description: This chalcone derivative is investigated for its potential as an antimalarial drug candidate through molecular docking studies. It interacts with the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) enzyme, a key target for antimalarial drugs. []
Compound Description: This compound shows high selectivity and activity against melanoma cell lines. []
Relevance: While differing in core structure, this compound belongs to the same chemical class as 2-(3,4-dimethoxyphenyl)-N-((5-methylisoxazol-4-yl)methyl)acetamide, namely substituted acetamides. This shared functionality suggests potential similarities in their chemical properties and reactivity. []
Compound Description: This compound exhibits activity against breast cancer. []
Relevance: Similar to compound 6a, this compound also belongs to the substituted acetamides class, sharing this feature with 2-(3,4-dimethoxyphenyl)-N-((5-methylisoxazol-4-yl)methyl)acetamide. This commonality points to potential similarities in their chemical behavior and reactions. []
Compound Description: PF-04455242 is a high-affinity antagonist selective for kappa-opioid receptors (KOR), showing potential for treating depression and addiction disorders. It exhibits high affinity for human, rat, and mouse KOR while having significantly reduced affinity for mu-opioid receptors (MOR). []
Relevance: This compound, although structurally distinct from 2-(3,4-dimethoxyphenyl)-N-((5-methylisoxazol-4-yl)methyl)acetamide, highlights the importance of substituted amides in drug development, particularly for neurological targets. []
Compound Description: This complex molecule is a tetrahydropyrimidin derivative synthesized using Biginelli reaction and exhibits potent antimicrobial and antituberculosis activities. []
Relevance: Although structurally very different from 2-(3,4-dimethoxyphenyl)-N-((5-methylisoxazol-4-yl)methyl)acetamide, it showcases the use of acetamide functionality in building diverse molecules with biological activities, highlighting the versatility of this chemical group. []
Compound Description: These compounds, specifically 5c and 5d, exhibit broad-spectrum antibacterial activity. They were synthesized by reacting 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione with formaldehyde and 1-substituted piperazines. []
Relevance: These compounds share the 3,4-dimethoxyphenyl moiety with 2-(3,4-dimethoxyphenyl)-N-((5-methylisoxazol-4-yl)methyl)acetamide. []
Compound Description: These compounds were synthesized by reacting 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione with formaldehyde and primary aromatic amines. Some of these compounds, particularly 4j and 4l, displayed potent activity against Gram-positive bacteria. []
Relevance: These compounds share the 3,4-dimethoxyphenyl moiety with 2-(3,4-dimethoxyphenyl)-N-((5-methylisoxazol-4-yl)methyl)acetamide. []
Compound Description: These compounds were synthesized by condensing 3-(3-chloro-2-(3,4-dihydroxyphenyl)-4-oxoazetidin-1-yl)thiophene-2-carboxamide with 4-substituted phenyl-carbamido-phosphoric acid dichlorides. []
Relevance: These compounds do not directly relate to 2-(3,4-dimethoxyphenyl)-N-((5-methylisoxazol-4-yl)methyl)acetamide structurally, but they highlight the use of substituted aromatic rings and amide functionalities in building complex molecules with potential biological activity. []
Compound Description: These compounds were synthesized by condensing 3-(3-chloro-2-(3,4-dihydroxyphenyl)-4-oxoazetidin-1-yl)thiophene-2-carboxamide with Morpholinyl/Piperidinyl/N-methyl piperizinyl-carbamido-phosphoric acid dichlorides. []
Relevance: Similar to compounds 9a-f, these compounds, despite their structural differences from 2-(3,4-dimethoxyphenyl)-N-((5-methylisoxazol-4-yl)methyl)acetamide, emphasize the role of amides and substituted aromatic rings in constructing diverse molecules with potential for biological activity. []
N-[2-(1H-Indol-3-yl)ethyl]alkanamide (1)
Compound Description: This compound serves as the starting material for a modified Bischler-Napieralski reaction, ultimately leading to the formation of tetrahydro-1H-pyrido[3,4-b]indole derivatives and enol ester derivatives. []
Relevance: While structurally different from 2-(3,4-dimethoxyphenyl)-N-((5-methylisoxazol-4-yl)methyl)acetamide, this compound highlights the role of amide functionality in ring-forming reactions, demonstrating its potential in synthesizing complex heterocyclic compounds. []
Compound Description: This new heterocyclic compound exhibits significant anti-lipid peroxidation activity. It is prepared through a multi-step synthesis involving a three-component iodine-catalyzed reaction. []
Relevance: This compound, though structurally distinct from 2-(3,4-dimethoxyphenyl)-N-((5-methylisoxazol-4-yl)methyl)acetamide, showcases the importance of heterocyclic compounds in medicinal chemistry, particularly in exhibiting anti-oxidant properties. []
Compound Description: This intermediate compound is involved in the synthesis of 2,9-Dimethyl-4H-oxazolo[5’,4’:4,5]pyrano[3,2-f]quinolin-4-one. It exhibits interesting soybean lipoxygenase inhibition with an IC50 of 55 μM. []
Relevance: This compound, while not directly analogous to 2-(3,4-dimethoxyphenyl)-N-((5-methylisoxazol-4-yl)methyl)acetamide in structure, shares the presence of an acetamide group. This commonality highlights the versatility of acetamides in constructing diverse molecules with biological activities. []
Compound Description: This intermediate in the synthesis of 2,9-Dimethyl-4H-oxazolo[5’,4’:4,5]pyrano[3,2-f]quinolin-4-one also exhibits soybean lipoxygenase inhibition with an IC50 of 27 μM. []
Relevance: This compound, while not a direct structural analogue of 2-(3,4-dimethoxyphenyl)-N-((5-methylisoxazol-4-yl)methyl)acetamide, further demonstrates the diversity of heterocyclic systems and their potential for exhibiting biological activities. []
Compound Description: These compounds were synthesized from NN'-(ethane-1,2-diyl)bis(cyanoacetamide) and aromatic aldehydes, further reacting with 2-cyanothioacetamide. They represent a series of bis(thioxopyridine) derivatives. []
Relevance: This class of compounds, although structurally distinct from 2-(3,4-dimethoxyphenyl)-N-((5-methylisoxazol-4-yl)methyl)acetamide, showcases the use of substituted aromatic systems and heterocyclic rings in developing molecules with potential biological activity. []
Relevance: While not directly related to 2-(3,4-dimethoxyphenyl)-N-((5-methylisoxazol-4-yl)methyl)acetamide structurally, U-47700 exemplifies the development and investigation of synthetic molecules with potential therapeutic applications, highlighting the ongoing search for new drugs in various therapeutic areas. []
Compound Description: This acefylline-triazole hybrid exhibited the most potent antiproliferative activity against the human liver carcinoma (Hep G2) cell line among a series of newly synthesized acefylline derivatives. []
Relevance: This compound, although structurally different from 2-(3,4-dimethoxyphenyl)-N-((5-methylisoxazol-4-yl)methyl)acetamide, demonstrates the continued exploration of acetamides as a pharmacophore in medicinal chemistry, particularly in developing anticancer agents. []
Compound Description: ASP5854 is a potent and selective dual antagonist of adenosine A1 and A2A receptors. It shows promise in treating Parkinson's disease and improving cognitive function. []
Relevance: While structurally distinct from 2-(3,4-dimethoxyphenyl)-N-((5-methylisoxazol-4-yl)methyl)acetamide, this compound highlights the development of novel molecules targeting specific receptors and their potential in addressing complex neurological disorders. []
Compound Description: This pyrrolo[2,3-d]pyrimidine derivative acts as a non-selective slight inhibitor against the Src family kinases (SFKs) Fyn, Lyn, and c-Src. []
Relevance: This compound, despite its structural differences from 2-(3,4-dimethoxyphenyl)-N-((5-methylisoxazol-4-yl)methyl)acetamide, demonstrates the significance of 3,4-dimethoxyphenyl moiety in designing molecules with potential biological activity. []
Compound Description: SR142801 acts as a selective NK3 receptor antagonist. It was used in studies investigating the role of neurokinin receptors in pain response. []
Relevance: This compound, although structurally different from 2-(3,4-dimethoxyphenyl)-N-((5-methylisoxazol-4-yl)methyl)acetamide, exemplifies the development of molecules targeting specific receptors, showcasing the use of complex heterocyclic systems in designing pharmaceuticals. []
Compound Description: ATL146e is a potent agonist of human A2A adenosine receptor, showing more than 50 times higher potency than CGS21680. It inhibits human neutrophil oxidative burst through activation of A2A adenosine receptor. []
Relevance: This compound, despite its structural differences from 2-(3,4-dimethoxyphenyl)-N-((5-methylisoxazol-4-yl)methyl)acetamide, exemplifies the development of complex heterocyclic compounds with high selectivity and potency for specific biological targets. []
Compound Description: Similar to ATL146e, ATL193 is a potent agonist of human A2A adenosine receptor with high potency for inhibiting neutrophil oxidative burst. []
Relevance: This compound, although structurally distinct from 2-(3,4-dimethoxyphenyl)-N-((5-methylisoxazol-4-yl)methyl)acetamide, further showcases the complexity and diverse activity of synthetic heterocyclic compounds in pharmacological research. []
Compound Description: BD103 is a biased negative allosteric modulator of the CXC-motif chemokine receptor CXCR3, exhibiting probe-dependent inhibition of CXCR3 signaling. []
Relevance: While structurally different from 2-(3,4-dimethoxyphenyl)-N-((5-methylisoxazol-4-yl)methyl)acetamide, BD103 highlights the development of molecules with distinct functionalities targeting specific receptors and demonstrates the intricacies of allosteric modulation in drug discovery. []
Compound Description: Similar to BD103, BD064 is a biased negative allosteric modulator of CXCR3, displaying probe-dependent inhibition of CXCR3 signaling and demonstrating complex molecular mechanisms in regulating receptor activity. []
Relevance: Although structurally dissimilar to 2-(3,4-dimethoxyphenyl)-N-((5-methylisoxazol-4-yl)methyl)acetamide, BD064 showcases the complexity and potential of designed molecules targeting specific receptors for therapeutic intervention, highlighting the importance of understanding detailed molecular interactions in drug discovery. []
Compound Description: S33138 is a preferential antagonist of dopamine D3 receptors compared to D2 receptors and shows promise as a potential antipsychotic agent with a favorable side effect profile. []
Relevance: This compound, although structurally different from 2-(3,4-dimethoxyphenyl)-N-((5-methylisoxazol-4-yl)methyl)acetamide, exemplifies the development of selective antagonists for specific receptors, highlighting the importance of receptor selectivity in drug development, particularly for complex neurological disorders. []
Compound Description: This compound is an intermediate in the synthesis of a series of heterocyclic compounds with a sulphamido moiety. These compounds were evaluated for their antibacterial and antifungal activities. []
Relevance: This compound, though not directly analogous to 2-(3,4-dimethoxyphenyl)-N-((5-methylisoxazol-4-yl)methyl)acetamide structurally, showcases the presence of an acetamide group, highlighting its versatility as a building block in medicinal chemistry. []
Compound Description: This newly reported compound from Mitrephora winitii showed anti-cancer activity with an ED50 of 13.07 µg/mL against KB cells and an ED50 of 11.77 µg/mL against MCF-7 cells. []
Relevance: This compound shares the 3,4-dimethoxyphenyl moiety with 2-(3,4-dimethoxyphenyl)-N-((5-methylisoxazol-4-yl)methyl)acetamide. []
Compound Description: This compound, a hybrid sulfonamide carbamate, was synthesized by reacting an N-substituted 4-isothiocyanatophenyl sulfonamide with ethyl carbamate. It showed good activity against tested bacteria. []
Relevance: Though structurally different from 2-(3,4-dimethoxyphenyl)-N-((5-methylisoxazol-4-yl)methyl)acetamide, this compound highlights the importance of heterocyclic moieties and different functional groups, including sulfonamides and carbamates, in developing new antimicrobial agents. []
Compound Description: This compound, another hybrid sulfonamide acylthiourea derivative, was synthesized by reacting Phenylacetylisothiocyanate with sulfanilamide. It exhibited good activity against tested bacteria. []
Relevance: This compound, though structurally distinct from 2-(3,4-dimethoxyphenyl)-N-((5-methylisoxazol-4-yl)methyl)acetamide, further demonstrates the potential of combining heterocyclic moieties with sulfonamides and thioamides in designing effective antimicrobial agents. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.